molecular formula C20H24N6O2S2 B11020778 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B11020778
M. Wt: 444.6 g/mol
InChI Key: VZUHSBQHDZUKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a benzothiazole and piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step procedures. One common route includes the reaction of 1,2-benzothiazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a butanamide derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with various molecular targets. It acts as an antagonist to dopamine and serotonin receptors, which is why it is being explored as an antipsychotic agent. The compound also exhibits inhibitory effects on acetylcholinesterase, making it a candidate for Alzheimer’s disease research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is unique due to its combination of benzothiazole, piperazine, and thiadiazole moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H24N6O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C20H24N6O2S2/c1-13(2)19-22-23-20(29-19)21-16(27)7-8-17(28)25-9-11-26(12-10-25)18-14-5-3-4-6-15(14)30-24-18/h3-6,13H,7-12H2,1-2H3,(H,21,23,27)

InChI Key

VZUHSBQHDZUKCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.